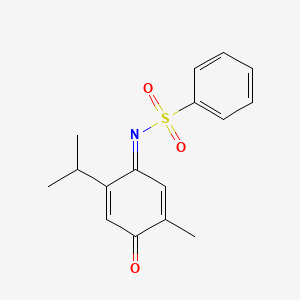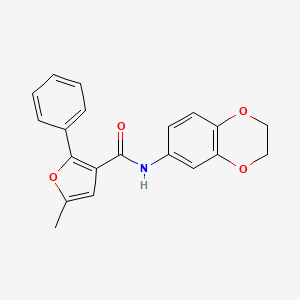
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide, also known as MDBF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MDBF is a synthetic compound that belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been shown to improve insulin sensitivity and glucose metabolism, which suggests its potential use in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide also exhibits a wide range of biological activities, making it a useful tool for investigating various signaling pathways and potential therapeutic targets.
However, there are also some limitations to the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide. One area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide on neuronal function and survival in vitro and in vivo.
Another area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide in the treatment of diabetes. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide improves insulin sensitivity and glucose metabolism, but further research is needed to investigate its potential use as a therapeutic agent.
Finally, there is a need for further research on the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide. Understanding the exact signaling pathways and molecular targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide can be synthesized using a multi-step reaction process that involves the coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with 5-methyl-2-phenyl-3-furoic acid. The reaction is catalyzed by a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-11-16(19(25-13)14-5-3-2-4-6-14)20(22)21-15-7-8-17-18(12-15)24-10-9-23-17/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZFXIPNGZCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

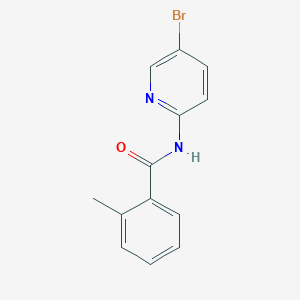
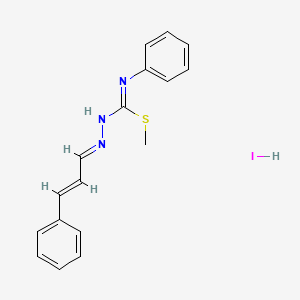
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)

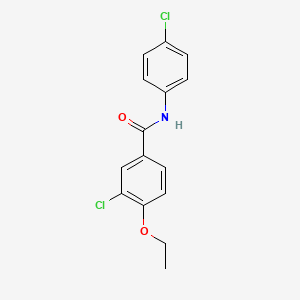
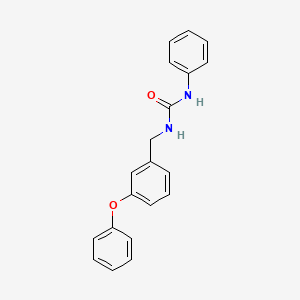
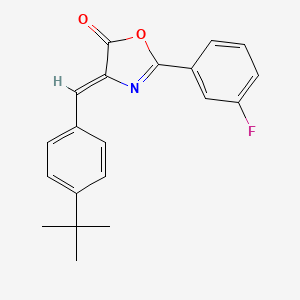
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)

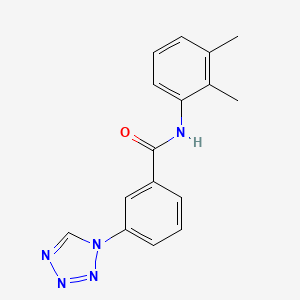
![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)
